molecular formula C17H18N2O5S2 B2682399 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448035-42-4

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2682399
CAS No.: 1448035-42-4
M. Wt: 394.46
InChI Key: DLZXPWPJZIPBIR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound known for its multifaceted chemical properties and diverse applications. This compound has generated interest in various fields due to its unique structure, which incorporates functional groups that contribute to its reactivity and utility in both scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide generally involves multi-step organic reactions. Typically, the preparation starts with the construction of the benzo[d]oxazole core, followed by the introduction of the sulfonamide group. The final steps often involve the attachment of the hydroxyphenyl and methylthio groups through Friedel-Crafts alkylation or other suitable organic reactions. Reaction conditions may include specific catalysts, solvents, and temperature control to ensure optimal yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound might be streamlined to enhance efficiency and cost-effectiveness. This involves using high-throughput chemical reactors and continuous flow systems. The industrial synthesis also emphasizes strict quality control measures to maintain consistency in the chemical properties and ensure safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

  • Reduction: Reduction of the carbonyl group within the oxazole ring.

  • Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Conditions can vary but often require precise control of temperature, pH, and reaction time to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions can include derivatives with altered functional groups, such as sulfoxides, secondary alcohols, or substituted aromatic compounds. These products can further contribute to the compound's applicability in various fields.

Scientific Research Applications

Chemistry

In chemistry, this compound is often explored for its potential as a building block for more complex molecules. Its functional groups allow for versatile chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biology, the compound's bioactivity is of interest. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for biochemical studies and drug design.

Medicine

In the medical field, researchers may investigate this compound for potential therapeutic applications. Its structure suggests possible interactions with biological targets, which could lead to the development of new pharmaceuticals.

Industry

Industrial applications might include its use as a precursor in the synthesis of dyes, polymers, or agrochemicals. The compound's stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is likely dependent on its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby exerting its effects. Detailed studies on its interactions at the molecular level can reveal the pathways involved and provide insights into its biological functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with analogous structures, such as other benzo[d]oxazole derivatives or sulfonamides. Compounds like N-(2-hydroxy-2-(4-methylphenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide and N-(2-hydroxy-2-(4-(ethylthio)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can be compared for their chemical and biological properties.

Uniqueness

What sets N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide apart is its unique combination of functional groups, which confer a distinct reactivity profile and potential for diverse applications. This uniqueness can lead to the discovery of novel reactions and mechanisms, further expanding its utility in various scientific fields.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-19-14-9-13(7-8-16(14)24-17(19)21)26(22,23)18-10-15(20)11-3-5-12(25-2)6-4-11/h3-9,15,18,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZXPWPJZIPBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)SC)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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